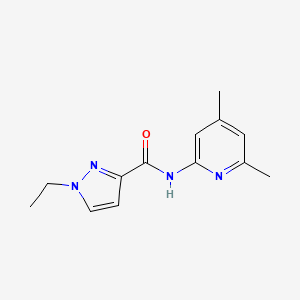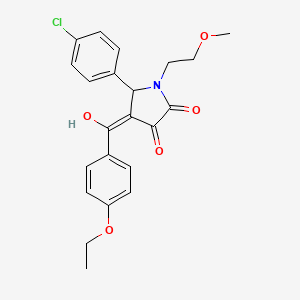
N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMP785 is a small molecule that belongs to the class of pyrazole carboxamides. It was first synthesized by Novartis Pharma AG as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Since then, DMP785 has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery.
Mécanisme D'action
DMP785 acts as a selective antagonist of N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this compound, DMP785 modulates the release of several neurotransmitters, including glutamate, dopamine, and GABA, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
DMP785 has been shown to modulate several biochemical and physiological processes, including synaptic plasticity, neuroinflammation, and cell proliferation. In neuroscience, DMP785 has been shown to modulate the activity of this compound, which is involved in several neurological disorders, including anxiety, depression, and addiction. In cancer research, DMP785 has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMP785 has several advantages for lab experiments, including its high potency and selectivity for N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, its ability to cross the blood-brain barrier, and its availability as a commercial product. However, there are also several limitations to the use of DMP785 in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of DMP785, including the development of new drugs targeting N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, the investigation of its potential applications in other research fields, such as immunology and metabolism, and the exploration of its mechanism of action at the molecular level. Additionally, the use of DMP785 in combination with other drugs or therapies may enhance its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of DMP785 involves several steps, including the preparation of the starting materials, the formation of the pyrazole ring, and the introduction of the pyridine and carboxamide groups. The detailed synthesis method has been described in several scientific publications.
Applications De Recherche Scientifique
DMP785 has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DMP785 has been shown to modulate the activity of N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, which is involved in several neurological disorders, including anxiety, depression, and addiction. In cancer research, DMP785 has been studied for its potential as a therapeutic agent for the treatment of breast cancer. In drug discovery, DMP785 has been used as a lead compound for the development of new drugs targeting this compound.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-4-17-6-5-11(16-17)13(18)15-12-8-9(2)7-10(3)14-12/h5-8H,4H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATOUSFIVFOEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5430849.png)
![2-(4-chlorophenyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5430853.png)
![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)

![5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5430889.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5430897.png)

![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)
![ethyl {4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5430906.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430911.png)
![N~2~-cyano-N~2~-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N~1~,N~1~-diethylalaninamide](/img/structure/B5430919.png)
![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)
![1-[(3-methyl-5-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5430938.png)